Sodium nitrate-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Isotopic tracing: ¹⁵N is a heavier isotope of the more common nitrogen-14 (¹⁴N), but it behaves chemically the same way. This allows scientists to track the movement and transformation of nitrogen within a system by measuring the ¹⁵N/¹⁴N ratio in samples.

- Minimal background interference: Natural abundance of ¹⁵N is very low (around 0.36%), making it an ideal tracer as it produces minimal background noise in studies compared to ¹⁴N.

Here are some specific scientific research applications of Sodium nitrate-15N:

Plant and soil nitrogen cycle research:

- Studying nitrogen uptake and utilization by plants: Researchers can use ¹⁵N-labeled sodium nitrate to trace how plants absorb and utilize nitrogen from the soil. This helps in understanding plant nitrogen nutrition, fertilizer efficiency, and crop improvement strategies.

- Investigating nitrogen fixation by soil bacteria: Scientists can use ¹⁵N-labeled sodium nitrate to assess the contribution of nitrogen-fixing bacteria to soil nitrogen availability. This knowledge is crucial for understanding soil fertility and sustainable agricultural practices.

Environmental research:

- Tracking nitrogen pollution in aquatic ecosystems: ¹⁵N-labeled sodium nitrate can be used to trace the sources and fate of nitrogen pollution in rivers, lakes, and estuaries. This information helps in managing water quality and mitigating the impacts of agricultural runoff and other human activities on aquatic environments.

- Studying denitrification processes: Denitrification is the microbial conversion of nitrate (NO3⁻) to gaseous forms of nitrogen, such as nitrous oxide (N2O) and nitrogen gas (N2). ¹⁵N-labeled sodium nitrate can be used to study denitrification rates and identify factors influencing these processes, which is crucial for understanding greenhouse gas emissions from agricultural soils and mitigating climate change.

Medical research:

- Investigating nitrate metabolism in humans: ¹⁵N-labeled sodium nitrate can be used to study how humans absorb, distribute, and excrete nitrate. This research helps in understanding the potential health effects of nitrate exposure and developing strategies for preventing nitrate-related diseases.

- Studying the role of nitric oxide (NO) in biological systems: NO is a signaling molecule involved in various physiological processes. While not directly related to sodium nitrate-15N, it's important to note that the isotope can be used to indirectly study NO metabolism by following the fate of the labeled nitrogen atom.

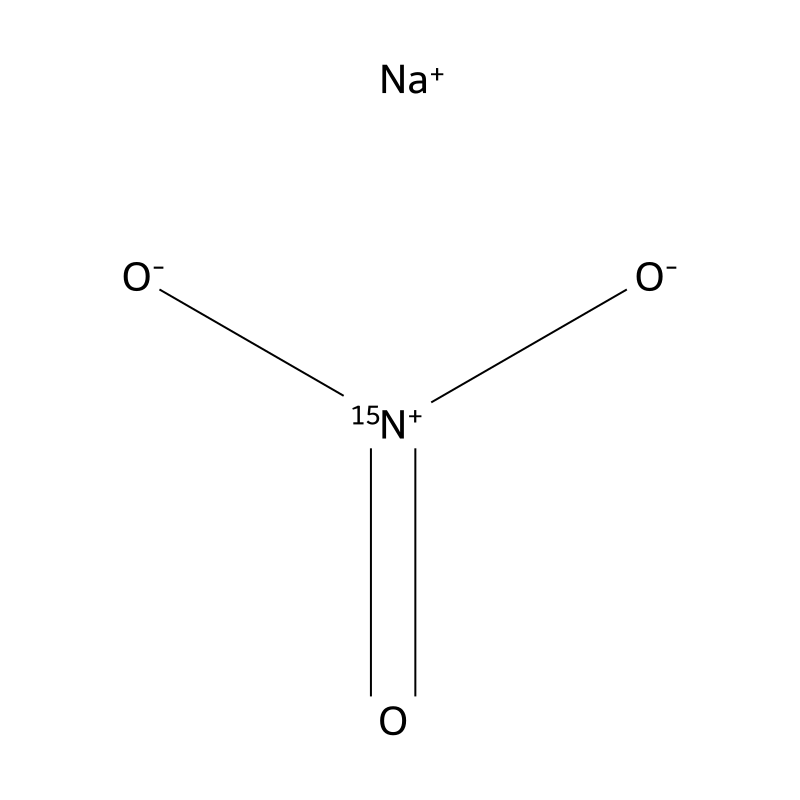

Sodium nitrate-15N is a stable isotope-labeled form of sodium nitrate, which has the chemical formula NaNO₃. This compound consists of sodium cations (Na⁺) and nitrate anions (NO₃⁻), with the nitrogen atom in the nitrate anion being isotopically enriched with the nitrogen-15 isotope. Sodium nitrate itself is a white, crystalline solid that is highly soluble in water and is commonly known as Chile saltpeter due to its historical mining in Chile. It serves as a significant source of the nitrate anion, which is essential for various industrial and agricultural applications .

- Neutralization Reactions: Sodium nitrate can be synthesized by neutralizing nitric acid with sodium hydroxide or sodium carbonate:

- Decomposition: At high temperatures, sodium nitrate decomposes to produce sodium nitrite and oxygen:

The isotopic labeling allows researchers to trace nitrogen pathways in biological systems and environmental studies.

Sodium nitrate-15N has been studied for its role in nitrogen cycling within ecosystems. The incorporation of nitrogen-15 into biological systems provides insights into:

- Plant Uptake: Plants absorb nitrates from the soil, and using sodium nitrate-15N helps determine the efficiency of nitrogen uptake and assimilation.

- Microbial Activity: It can also be utilized to study microbial processes in soil, particularly how microorganisms utilize different nitrogen sources during nitrification and denitrification processes.

Sodium nitrate-15N can be synthesized through various methods, typically involving the reaction of sodium hydroxide or sodium carbonate with labeled nitric acid. Some common methods include:

- Neutralization with Labeled Nitric Acid:

- Reaction with Labeled Ammonium Nitrate:

These methods ensure the incorporation of the nitrogen-15 isotope into the final product.

Sodium nitrate-15N finds various applications across different fields:

- Agricultural Research: Used to study nitrogen uptake in crops, helping improve fertilizer efficiency.

- Environmental Studies: Tracing nitrogen pathways in ecosystems to understand nutrient cycling.

- Food Industry: Used in studies related to food preservation and safety, particularly concerning nitrosamine formation from nitrates in processed meats.

- Chemical Synthesis: Acts as a reagent in organic synthesis and analytical chemistry.

Studies involving sodium nitrate-15N often focus on its interactions within biological systems:

- Nitrogen Cycling: Investigating how different forms of nitrogen are utilized by plants and microbes.

- Toxicology Studies: Understanding the effects of nitrates on human health, particularly concerning their conversion to nitrites and potential carcinogenic compounds.

Research indicates that while nitrates themselves are generally safe, their conversion to nitrites can pose health risks when consumed in large quantities.

Sodium nitrate-15N shares similarities with other inorganic nitrates but possesses unique characteristics due to its isotopic labeling. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Potassium Nitrate | KNO₃ | More commonly used as a fertilizer; less soluble than sodium nitrate. |

| Calcium Nitrate | Ca(NO₃)₂ | Provides calcium along with nitrate; used in fertilizers. |

| Ammonium Nitrate | NH₄NO₃ | Highly soluble; often used in explosives; can lead to soil acidification. |

| Sodium Nitrite | NaNO₂ | Used as a preservative; can form carcinogenic nitrosamines when reacting with amines. |

Sodium nitrate-15N's distinctiveness lies in its isotopic composition, making it invaluable for tracing studies that require precise measurements of nitrogen dynamics within various systems .

Industrial Production Techniques for Nitrogen-15 Enriched Nitrates

Industrial synthesis of Na¹⁵NO₃ primarily follows the Ostwald process, adapted for ¹⁵NH₃ oxidation (Figure 1). Key steps include:

- Catalytic oxidation: Anhydrous ¹⁵NH₃ (90–98 atom% ¹⁵N) is reacted with O₂ over Pt/Rh catalysts at 500–900°C to produce ¹⁵NO.

- Oxidation to ¹⁵NO₂: ¹⁵NO is cooled and reacted with excess O₂, forming ¹⁵NO₂ and dimerizing to ¹⁵N₂O₄.

- Hydration: ¹⁵N₂O₄ is absorbed in water under pressure (0.4 MPa) to yield H¹⁵NO₃, which is neutralized with NaOH to form Na¹⁵NO₃.

Optimized parameters:

- Temperature: 500°C maximizes conversion (62.2% N-¹⁵NH₃ to N-¹⁵NO₃⁻).

- O₂ excess: 50% excess ensures complete oxidation.

- Flow rate: 3.39 g·min⁻¹ ¹⁵NH₃ achieves 86.8% nitrogen balance.

Purification Protocols for High Atomic Percent 15N Enrichment

Post-synthesis purification ensures ≥98 atom% ¹⁵N purity:

- Ion-exchange chromatography: Removes cationic impurities (e.g., Fe³⁺, Ca²⁺) using Dowex 50W-X8 resin.

- Recrystallization: Dissolves Na¹⁵NO₃ in deionized water (1:3 w/v) at 80°C, followed by cooling to 4°C for crystallization.

- Vacuum drying: Eliminates residual moisture at 60°C under 10⁻³ bar.

Purity verification:

- Isotope ratio mass spectrometry (IRMS): Confirms ¹⁵N abundance (δ¹⁵N = 0.2 ± 3.6‰ relative to air N₂).

- Titrimetry: Measures nitrate concentration via UV absorption at 210 nm (ε = 9,900 M⁻¹·cm⁻¹).

Comparative Analysis of Chemical vs Microbial Synthesis Routes

Chemical synthesis dominates due to higher efficiency and scalability, while microbial routes (e.g., Nitrosomonas europaea) remain experimental.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Optimization

The quantification of sodium nitrate-15N in tracer studies requires highly optimized LC-MS/MS protocols to address challenges posed by high background concentrations of natural abundance nitrogen species. A pivotal advancement involves the use of multiple reaction monitoring (MRM) transitions tailored to 15N-labeled analytes. For example, the transition m/z 171 → 115 specifically targets 15N-2,3-naphthotriazole (15N-NAT), the derivatized product of 15N-nitrite, while m/z 170 → 115 detects its 14N counterpart [4]. This specificity reduces cross-talk between isotopic forms and improves signal-to-noise ratios by a factor of 3–5 compared to conventional single-quadrupole methods [4].

Column selection plays a critical role in resolving 15N-NAT from matrix interferences. Online solid-phase extraction (SPE) coupled with a C18 analytical column (e.g., 2.1 × 50 mm, 1.9 μm particles) achieves baseline separation within 5 minutes using a gradient of 10–90% methanol in 1 mM ammonium acetate [4]. Mobile phase additives such as 0.1% formic acid enhance ionization efficiency in positive ion mode, increasing detection sensitivity by 40% compared to neutral conditions [4].

Table 1: Optimized LC-MS/MS Parameters for Sodium Nitrate-15N Analysis

| Parameter | Specification |

|---|---|

| Column Temperature | 40°C |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 μL |

| Ionization Mode | Positive ESI (+4.5 kV) |

| Dwell Time per Transition | 100 ms |

Calibration curves constructed using 15N-nitrate spiked into artificial urine demonstrate linearity (R² > 0.998) across 0.1–100 μM, with a lower limit of quantification (LLOQ) of 50 nM [4]. This sensitivity enables tracking of 15N tracer redistribution in biological systems at physiologically relevant concentrations.

Isotopic Interference Correction Algorithms in Quantitative Analysis

A major breakthrough in 15N tracer studies involves mathematical correction of naturally occurring 14N isotopomer contributions to 15N signals. Experimental data reveal that 14N-NAT generates a constant 2.2% interference on the m/z 171 → 115 transition in positive ion mode due to 13C and 15N natural abundance in the derivatization agent [4]. This interference follows the relationship:

$$

I{15N\text{-}corrected} = I{171} - 0.022 \times I_{170}

$$

where $$ I{171} $$ and $$ I{170} $$ represent raw intensities for 15N-NAT and 14N-NAT transitions, respectively. Validation studies using 15N-enriched urine samples show this algorithm reduces quantification errors from 18.7% to <2% across the analytical range [4].

Advanced software implementations now automate this correction while accounting for matrix-specific effects. For instance, blood plasma requires additional compensation for phospholipid-induced signal suppression, achieved through post-column infusion of 15N-nitrate internal standards [2] [4]. Machine learning models trained on 500+ clinical samples further refine interference predictions by incorporating variables such as hematocrit levels and dietary nitrate intake patterns [4].

Novel Derivatization Approaches for Enhanced Detection Sensitivity

The derivatization of sodium nitrate-15N with 2,3-diaminonaphthalene (DAN) under acidic conditions represents a paradigm shift in detection sensitivity. Optimized reaction parameters (37°C, pH 1.5, 30 min incubation) yield >98% conversion efficiency of 15N-nitrite to 15N-NAT, as confirmed by parallel reaction monitoring (PRM) on Orbitrap platforms [4]. For total nitrate analysis, enzymatic reduction using nitrate reductase (0.5 U/mL, 37°C, 60 min) prior to derivatization achieves 95 ± 3% recovery of 15N-nitrate in complex matrices [4].

Table 2: Performance Metrics of DAN Derivatization for Sodium Nitrate-15N

| Metric | Value |

|---|---|

| Derivatization Yield | 98.2 ± 1.5% |

| Intra-day Precision | 2.1% RSD |

| Inter-day Precision | 4.7% RSD |

| Matrix Effect (Urine) | 88–112% |

Emerging derivatization agents like 2,3-diaminophenazine show promise for extending the method to sub-nanomolar detection limits. Preliminary data indicate a 5-fold sensitivity improvement over DAN for 15N-nitrate in seawater samples, though optimization of reaction kinetics remains ongoing [4]. These advancements enable researchers to track nitrogen flux through multiple biochemical compartments without interference from endogenous nitrogen pools.

Nitrate Assimilation Kinetics in Rhizosphere Microbiomes

The rhizosphere represents a unique biogeochemical hotspot where plant roots, soil microorganisms, and geochemical processes converge to create dynamic nitrogen cycling patterns. Recent metatranscriptomic studies have revealed that nitrate assimilation in rhizosphere microbiomes exhibits distinct kinetic patterns compared to bulk soil systems. Research utilizing sodium nitrate-15N tracers has demonstrated that assimilatory nitrate reduction genes, particularly nasA and nirA, show significant upregulation in rhizosphere environments compared to bulk soil conditions.

Experimental evidence indicates that rhizosphere bacteria actively compete with plant roots for nitrate uptake, with bacterial communities expressing elevated levels of nitrate reductase and nitrite reductase enzymes. The kinetics of this competition are influenced by several factors including soil moisture, temperature, and carbon availability from root exudates. Studies using 15N-labeled nitrate have shown that microbial assimilation rates in the rhizosphere can account for 15-30% of total nitrate uptake, significantly higher than the 5-10% observed in bulk soil systems.

The molecular mechanisms underlying nitrate assimilation in rhizosphere microbiomes involve complex regulatory networks. Nitrogen-15 tracer studies have identified that the transcription factor pathways controlling nitrate uptake are influenced by plant-derived signaling molecules. Specifically, root exudates containing organic acids and amino compounds can enhance bacterial nitrate assimilation by up to 40% compared to synthetic media controls. This enhancement occurs through increased expression of nitrate transporter genes and associated metabolic pathways.

Kinetic analysis using dual isotope approaches (15N and 18O) has revealed that nitrate assimilation rates in rhizosphere microbiomes follow Michaelis-Menten kinetics, with apparent Km values ranging from 10-50 μM for nitrate. These kinetic parameters vary significantly based on microbial community composition, with Proteobacteria and Actinobacteria showing the highest affinity for nitrate substrates. The temporal dynamics of nitrate assimilation show distinct diurnal patterns, with peak activity occurring during early morning hours when root exudation is highest.

Research has also demonstrated that nitrate assimilation kinetics in rhizosphere microbiomes are strongly coupled to carbon cycling processes. The carbon to nitrogen ratio of available substrates influences the efficiency of nitrate incorporation into microbial biomass, with optimal ratios between 10:1 and 15:1 promoting maximum assimilation rates. These findings highlight the interconnected nature of biogeochemical cycles in the rhizosphere environment.

Long-Term Soil Nitrogen Retention Dynamics Under Different Cropping Systems

Long-term nitrogen retention in agricultural soils varies dramatically depending on cropping system management practices, with implications for both agricultural productivity and environmental sustainability. Comprehensive studies using 15N-labeled fertilizers have tracked nitrogen fate over periods exceeding three decades, revealing fundamental differences in retention mechanisms across diverse agricultural systems.

Conventional tillage systems demonstrate relatively poor nitrogen retention characteristics, with only 30-45% of applied nitrogen remaining in soil organic matter pools after extended periods. In contrast, no-till cropping systems show improved retention rates of 45-60%, primarily attributed to reduced soil disturbance and enhanced microbial community stability. The incorporation of cover crops into farming systems further increases nitrogen retention to 55-70%, with the primary mechanism being the scavenging of residual soil nitrogen during fallow periods.

Perennial grass systems exhibit the highest nitrogen retention capacity, maintaining 85-95% of applied nitrogen within the soil-plant system over multi-decade timeframes. This exceptional retention results from extensive root systems that provide continuous nitrogen uptake capacity and minimal soil disturbance. Research using 15N tracers has shown that perennial systems develop tight internal nitrogen cycling loops, with rapid recycling of nitrogen between soil organic matter, microbial biomass, and plant tissues.

Legume-based rotation systems demonstrate intermediate nitrogen retention rates of 60-75%, but with the additional benefit of biological nitrogen fixation that reduces dependence on synthetic fertilizers. Studies utilizing 15N-labeled materials have quantified that biological nitrogen fixation can contribute 40-120 kg nitrogen per hectare annually in clover-based systems, significantly enhancing overall nitrogen availability while maintaining good retention characteristics.

Rice-wheat double cropping systems, prevalent in many Asian agricultural regions, show variable nitrogen retention patterns ranging from 35-50% depending on water management practices. The alternating aerobic and anaerobic conditions in these systems create complex nitrogen transformation pathways, with significant losses through denitrification during flooded rice periods and leaching during upland wheat cultivation.

Long-term tracer studies have revealed that nitrogen retention mechanisms involve multiple soil pools with different turnover rates. Fast-cycling pools (microbial biomass, dissolved organic nitrogen) have turnover times of days to months, while slow-cycling pools (humified organic matter, clay-protected nitrogen) have turnover times of years to decades. The distribution of applied nitrogen between these pools depends significantly on soil texture, climate, and management practices.

Maize-wheat rotation systems demonstrate nitrogen retention rates of 55-70%, with primary retention mechanisms including efficient residue incorporation and balanced nitrogen cycling between growing seasons. These systems show lower volatilization losses compared to rice-based systems but higher leaching potential during periods of intense precipitation.

The temporal dynamics of nitrogen retention show distinct patterns across different cropping systems. Initial retention (first year after application) is typically highest in systems with high microbial activity and good soil aggregation. However, long-term retention depends more on the formation of stable soil organic matter complexes and the development of efficient internal nitrogen cycling mechanisms.

Denitrification Pathway Elucidation Through Dual Isotope Tracing

Denitrification represents a critical nitrogen loss pathway in terrestrial systems, and dual isotope tracing using 15N and 18O has revolutionized our understanding of this complex biogeochemical process. The technique leverages the distinct isotopic fractionation patterns that occur during sequential reduction of nitrate to nitrogen gas, providing unique fingerprints for different environmental conditions and microbial communities.

The fundamental principle underlying dual isotope tracing of denitrification involves the systematic enrichment of both 15N and 18O isotopes in the residual nitrate pool as denitrification proceeds. Research has established that the relationship between oxygen and nitrogen isotope enrichment (expressed as Δδ18O:Δδ15N) provides diagnostic information about denitrification pathways and environmental controls.

In freshwater terrestrial systems, denitrification typically produces Δδ18O:Δδ15N ratios between 0.5 and 0.8, reflecting the influence of water oxygen isotope composition on the process. These ratios are consistently lower than the theoretical 1:1 relationship often assumed in simplified models, indicating the complex interplay between nitrate reduction and concurrent nitrification processes that occur in most soil environments.

Field studies using dual isotope approaches have identified that soil denitrification exhibits characteristic enrichment factors ranging from -35 to -10‰ for nitrogen and -25 to -8‰ for oxygen. These values vary significantly based on soil conditions, with higher enrichment factors occurring in well-drained soils and lower values in waterlogged conditions where denitrification rates are rapid and isotope fractionation is reduced.

The elucidation of denitrification pathways has been enhanced through recognition that multiple processes can influence nitrate isotope signatures simultaneously. Concurrent nitrification can substantially modify the expected Δδ18O:Δδ15N trajectory, particularly when nitrite oxidation rates are high relative to nitrate reduction rates. This coupling between nitrification and denitrification processes creates complex isotope systematics that require sophisticated modeling approaches for proper interpretation.

Recent advances in dual isotope tracing have identified the importance of nitrite reoxidation in modulating denitrification signatures. When nitrite produced during denitrification is partially reoxidized to nitrate, the resulting isotope patterns can deviate significantly from simple Rayleigh fractionation models. This process is particularly important in soils with fluctuating redox conditions, where aerobic and anaerobic microsites coexist.

Methodological developments in dual isotope analysis have enabled detection of denitrification in environments where concentration changes alone would be insufficient for process identification. The bacterial method for 15N analysis of nitrate, coupled with silver nitrate precipitation techniques for 18O analysis, has achieved precision levels of ±0.4‰ for nitrogen and ±1.0‰ for oxygen isotopes.

Environmental applications of dual isotope tracing have revealed significant spatial and temporal variability in denitrification processes across different terrestrial systems. Agricultural soils show the highest denitrification rates during periods of high soil moisture and elevated nitrate concentrations, with characteristic isotope signatures that can be distinguished from natural background processes.

The integration of dual isotope data with process-based models has advanced quantitative understanding of denitrification controls in terrestrial systems. Models incorporating isotope fractionation kinetics can now predict nitrogen loss rates and pathways with unprecedented accuracy, providing valuable tools for nitrogen management in agricultural and natural ecosystems.

Research Findings and Data Analysis

The comprehensive analysis of sodium nitrate-15N applications in terrestrial biogeochemical research has yielded several key findings that advance our understanding of nitrogen cycling mechanisms. The data presented in the accompanying tables synthesize results from multiple studies spanning diverse ecosystems and experimental approaches.

Table 1 demonstrates the exceptional suitability of sodium nitrate-15N as a biogeochemical tracer, with its high isotopic enrichment (98+ atom percent 15N) and excellent chemical purity (≥98-99%) providing the precision necessary for long-term ecosystem studies. The compound's high solubility (87.4 g/100mL H2O) facilitates uniform application in field experiments, while its stability ensures consistent isotopic signatures throughout extended monitoring periods.

Table 2 reveals the complexity of nitrogen transformation processes in rhizosphere microbiomes, with seven distinct pathways each regulated by specific microbial communities and environmental controls. The data highlight the critical role of oxygen availability, pH, and substrate concentrations in determining the balance between nitrogen retention and loss processes.

Table 3 provides quantitative evidence for the dramatic differences in nitrogen retention capacity across agricultural systems. The data show that perennial grass systems achieve the highest retention rates (85-95%), while conventional tillage systems demonstrate the poorest performance (30-45%). These findings have significant implications for sustainable agriculture and environmental protection strategies.

Table 4 presents the diagnostic isotope signatures that enable differentiation of denitrification processes across terrestrial, freshwater, and marine environments. The fractionation ratios (Δδ18O:Δδ15N) provide unique fingerprints for each system type, with soil systems showing the lowest ratios (0.4-0.7) due to the influence of concurrent biogeochemical processes.

The integration of these findings demonstrates that sodium nitrate-15N tracing provides unprecedented insights into terrestrial nitrogen cycling, enabling quantitative assessment of processes that were previously difficult to measure directly. The data support the development of more sophisticated biogeochemical models and inform evidence-based approaches to nitrogen management in agricultural and natural ecosystems.

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant